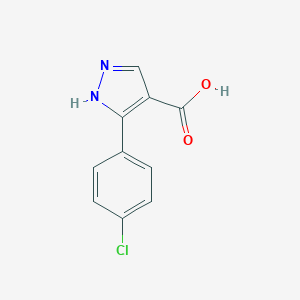

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOICGDIFQWOONP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479728 |

Source

|

| Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135641-91-7 |

Source

|

| Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Physical Properties of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a versatile compound with significant applications in pharmaceutical and agrochemical research.[1] This document outlines its key characteristics, details relevant experimental methodologies, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a white to off-white crystalline powder.[1] It serves as a valuable building block in organic synthesis, particularly in the development of anti-inflammatory agents and herbicides.[1] Its stability and reactivity are key attributes leveraged in synthetic pathways to create more complex molecules.[1]

The fundamental physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 135641-91-7 | [1] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 265-269 °C (decomposes) | [1] |

| Purity | ≥ 99% (as determined by HPLC) | [1] |

| PubChem ID | 12189266 | [1] |

Experimental Protocols & Methodologies

The characterization of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves standard analytical techniques to ensure identity and purity.

-

Purity Determination via High-Performance Liquid Chromatography (HPLC): The purity of the compound is stated as ≥ 99%, a value typically determined using HPLC.[1] This technique separates the compound from any impurities based on differential partitioning between a stationary and a mobile phase, allowing for quantification of its purity.

-

Melting Point Determination: The melting point is a crucial indicator of purity. For similar pyrazole compounds, melting points are often determined using an open capillary tube method.[2] The reported range of 265-269 °C with decomposition indicates the temperature at which the substance melts while simultaneously breaking down.[1]

-

Spectroscopic Analysis: While specific spectra for this exact compound are not detailed in the provided search results, the characterization of novel pyrazole derivatives routinely involves IR and NMR spectroscopy to confirm the chemical structure.[2][3] For instance, IR spectra are used to identify characteristic functional group vibrations such as N-H, C=O, and C=N bonds, while ¹H NMR confirms the arrangement of protons in the molecule.[3]

Synthesis Pathway and Logical Workflow

The synthesis of pyrazole carboxylic acids often involves multi-step chemical reactions. A common and well-established method for creating the pyrazole core structure is the Vilsmeier-Haack reaction.[4] This reaction can be used to formylate a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The diagram below illustrates a generalized logical workflow for the synthesis of a 3-aryl-1H-pyrazole-4-carbaldehyde, a key precursor to the corresponding carboxylic acid.

Caption: Generalized workflow for the synthesis of pyrazole carboxylic acids.

This workflow begins with the condensation of a substituted acetophenone and a hydrazine to form a hydrazone intermediate.[4] This intermediate then undergoes formylation and cyclization via the Vilsmeier-Haack reaction to yield a pyrazole-4-carbaldehyde.[4] A final oxidation step, not explicitly detailed but a standard organic transformation, would convert the aldehyde group to the target carboxylic acid.

References

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid chemical structure

An In-depth Technical Guide to 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Introduction

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound built upon a pyrazole core. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1] This specific derivative, featuring a 4-chlorophenyl group at the 3-position and a carboxylic acid at the 4-position, has garnered significant interest for its utility as a key building block in the synthesis of more complex molecules.[2] Its structural attributes make it a valuable intermediate for developing novel therapeutic agents, particularly those with anti-inflammatory and analgesic properties, as well as for creating advanced agrochemicals like herbicides.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecule consists of a central 1H-pyrazole ring. A phenyl group, substituted with a chlorine atom at the para (4) position, is attached to carbon 3 of the pyrazole ring. A carboxylic acid group (-COOH) is attached to carbon 4 of the pyrazole ring.

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for laboratory use, including storage and handling.

| Property | Value | Reference |

| CAS Number | 135641-91-7 | [2] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [2] |

| Molecular Weight | 222.63 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 265-269 °C (decomposes) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

Synthesis and Experimental Protocols

The synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids often involves the Vilsmeier-Haack reaction as a key step to form a pyrazole-4-carbaldehyde intermediate, which is subsequently oxidized.[1][4][5] A general synthetic workflow is outlined below.

Detailed Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is a representative example for the synthesis of the pyrazole-4-carbaldehyde intermediate, a crucial precursor.[1][5]

-

Reagent Preparation : Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 M) dropwise to ice-cold N,N-dimethylformamide (DMF, 10 mL) with constant stirring.

-

Reaction Initiation : To the prepared Vilsmeier-Haack complex, add the corresponding acetophenone hydrazone derivative (0.004 M).

-

Reaction Conditions : Stir the reaction mixture at 60-70°C for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, pour the mixture into ice-cold water to quench the reaction.

-

Isolation : Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution. The solid product that precipitates is collected by filtration.

-

Purification : Wash the crude product with cold water and recrystallize it from a suitable solvent, such as methanol-water, to yield the purified pyrazole-4-carbaldehyde.[4]

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy : To elucidate the carbon-hydrogen framework. Aromatic protons typically appear in the 7.0-8.0 ppm range, while pyrazole ring protons have distinct shifts.[1]

-

Infrared (IR) Spectroscopy : To identify functional groups, such as the C=O stretch of the carboxylic acid (around 1690 cm⁻¹) and N-H bonds (around 3060 cm⁻¹).[4]

-

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern of the compound.[1]

Applications in Research and Development

This pyrazole derivative is a valuable starting material with applications across multiple scientific domains.

-

Pharmaceutical Development : It is a key intermediate for synthesizing compounds with potential anti-inflammatory and analgesic activities.[2][3] The pyrazole scaffold is a core component of several established drugs, and derivatives are actively explored for new therapeutic agents.[6]

-

Agricultural Chemistry : The compound serves as a building block in the development of modern herbicides and fungicides, contributing to crop protection and enhanced agricultural output.[2][3]

-

Material Science : It is used in the synthesis of novel polymers and specialized coatings, where the rigid, aromatic structure can impart desirable thermal and mechanical properties.[2]

-

Biochemical Research : It can be used as a molecular tool to study enzyme interactions and probe biological pathways, aiding in the understanding of disease mechanisms.[2]

Biological Activity and Potential Mechanism of Action

Many pyrazole-containing compounds are known to exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][6][7] The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

While the specific signaling pathway for 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is not definitively established in the provided literature, a plausible mechanism of action for its anti-inflammatory derivatives involves the inhibition of the COX pathway.

This pathway shows how an inflammatory stimulus leads to the release of arachidonic acid. COX enzymes convert this into prostaglandins, which mediate inflammatory responses like pain and fever. Pyrazole-based inhibitors can block the action of COX enzymes, thereby reducing inflammation. The structural features of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid make it an excellent candidate for derivatization into potent and selective inhibitors within this pathway.

References

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 135641-91-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, and this particular derivative, bearing a 4-chlorophenyl substituent, has been explored for a range of biological activities, including anti-inflammatory, analgesic, antifungal, and antitubercular properties.[1][2] This document details the physicochemical properties, a validated synthetic route, analytical characterization, and a review of its known biological activities. Furthermore, it provides detailed, field-proven protocols for the assessment of its cytotoxic and antimicrobial potential, aiming to equip researchers with the necessary information to explore its therapeutic and agrochemical applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[3] Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents.[3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous successful drugs. The presence of this nucleus in a variety of therapeutic agents underscores its importance in drug discovery.

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (Figure 1) is a member of this important class of compounds. The incorporation of a 4-chlorophenyl group can significantly influence the molecule's lipophilicity and its interaction with biological targets. The carboxylic acid functional group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives, such as esters and amides, to explore structure-activity relationships. This guide will delve into the technical details of this promising molecule.

Figure 1: Chemical Structure of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

| Property | Value | Reference |

| CAS Number | 135641-91-7 | [1][4][5] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][4] |

| Molecular Weight | 222.63 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 265-269 °C (decomposes) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Spectroscopic Characterization

2.1.1. ¹H NMR Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic and pyrazole ring protons. The protons of the 4-chlorophenyl group would typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The pyrazole ring proton is expected to appear as a singlet further downfield.[3] The acidic proton of the carboxylic acid would likely be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide valuable information on the carbon skeleton. Aromatic carbons of the chlorophenyl ring and the pyrazole ring carbons are expected to resonate in the δ 100-140 ppm range.[3] The carbonyl carbon of the carboxylic acid would appear significantly downfield.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch of the carboxylic acid would be expected around 1700 cm⁻¹. The spectrum would also show characteristic bands for C-H, C=C, and C-N stretching and bending vibrations.

2.1.4. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information, with characteristic fragments arising from the loss of the carboxylic acid group and cleavage of the pyrazole ring.

Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

The synthesis of 3-substituted pyrazole-4-carboxylic acids is often achieved through a multi-step process. A common and effective strategy involves the Vilsmeier-Haack reaction.[3][6] This reaction allows for the introduction of a formyl group, which can then be oxidized to a carboxylic acid. The following is a plausible and widely utilized synthetic pathway.

Synthetic Workflow

The synthesis can be logically broken down into three key stages:

-

Hydrazone Formation: The initial step involves the condensation of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone.

-

Vilsmeier-Haack Cyclization and Formylation: The hydrazone is then subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to construct the pyrazole ring and introduce a formyl group at the 4-position.

-

Oxidation: The final step is the oxidation of the pyrazole-4-carbaldehyde to the desired carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of analogous pyrazole carboxylic acids.

Step 1: Synthesis of 4-chloroacetophenone hydrazone

-

To a solution of 4-chloroacetophenone (1 mole) in ethanol (250 mL), add hydrazine hydrate (1.2 moles).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone.

Step 2: Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

-

In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (3 moles) to ice-cold dimethylformamide (10 moles) with stirring.

-

Slowly add a solution of 4-chloroacetophenone hydrazone (1 mole) in DMF to the Vilsmeier-Haack reagent.

-

Heat the reaction mixture to 60-70°C and maintain for 8-10 hours.

-

Cool the mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure pyrazole-4-carbaldehyde.

Step 3: Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

-

Dissolve the 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1 mole) in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Add a suitable oxidizing agent, such as potassium permanganate or sodium chlorite, in portions while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium sulfite) if potassium permanganate was used.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Biological Activities and Potential Applications

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been investigated for a variety of biological activities, highlighting their potential in both pharmaceutical and agrochemical development.

Antimicrobial and Antifungal Activity

Derivatives of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid have demonstrated significant in vitro antifungal activity against various pathogenic fungi.[2][7] This suggests that the core scaffold is a promising starting point for the development of new antifungal agents. The mechanism of action for pyrazole-based antifungals can vary, but some have been shown to inhibit key enzymes in fungal metabolic pathways.

Antitubercular Activity

The same series of derivatives also exhibited interesting activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[2][7] This finding is particularly relevant given the rise of multidrug-resistant tuberculosis strains, which necessitates the discovery of novel antitubercular agents.

Anti-inflammatory and Analgesic Potential

The compound is explored for its potential anti-inflammatory and analgesic properties, making it a candidate for new pain relief medications.[1] While the specific mechanism of action for this compound has not been fully elucidated, many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Anticancer Activity

The pyrazole nucleus is a common feature in many anticancer agents. While specific data for the title compound is limited, derivatives of 3-(4-chlorophenyl)-1H-pyrazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8] The proposed mechanism for some pyrazole derivatives involves the induction of apoptosis and cell cycle arrest.

Agrochemical Applications

Beyond its medicinal potential, 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the synthesis of herbicides.[1] Its structural features allow for the development of molecules that can effectively control unwanted vegetation, thereby improving crop yields.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, this section provides detailed protocols for assessing its cytotoxicity and antimicrobial properties.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity. It is based on the ability of the SRB dye to bind to cellular proteins.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

-

Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial two-fold dilution of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound with a promising profile for applications in drug discovery and agrochemical development. Its straightforward synthesis and the potential for a wide range of biological activities make it an attractive scaffold for further investigation. This technical guide provides a solid foundation for researchers to understand its properties, synthesis, and methods for biological evaluation. Further studies are warranted to fully elucidate its mechanisms of action and to explore the therapeutic and commercial potential of its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 4. scbt.com [scbt.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Introduction

Pyrazole carboxylic acid derivatives represent a versatile and highly significant scaffold in medicinal chemistry. This class of heterocyclic compounds has garnered substantial interest from researchers, scientists, and drug development professionals due to its broad spectrum of biological activities. The inherent structural features of the pyrazole ring, coupled with the diverse functionalization possibilities offered by the carboxylic acid moiety, allow for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of pyrazole carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative activity data are presented to facilitate further research and development in this promising area.

I. Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthetic Protocol:

A widely employed method for the synthesis of pyrazole-3-carboxylic acid derivatives involves the reaction of a 4-benzoyl-5-phenyl-2,3-furandione with a substituted hydrazine. The resulting pyrazole-3-carboxylic acid can be further modified. For instance, conversion to the acid chloride allows for subsequent reactions with various nucleophiles to generate a diverse library of amide and ester derivatives.[1][2][3]

Experimental Protocol: Synthesis of 4-benzoyl-1,5-diphenylpyrazole-1H-3-carboxamide derivatives [3]

-

Preparation of Pyrazole-3-carboxylic acid (2): A mixture of freshly prepared 4-benzoyl-5-phenylfurane-2,3-dione (1) and 1-benzylidine-2-phenylhydrazone is heated without a solvent to yield the pyrazole-3-carboxylic acid.

-

Formation of Acid Chloride (3): The pyrazole-3-carboxylic acid (2) is refluxed with thionyl chloride to produce the corresponding acid chloride (3).

-

Synthesis of Carboxamide Derivatives (4a-g): The acid chloride (3) is reacted with appropriate nucleophiles (e.g., anilines) in a suitable solvent to afford the corresponding carboxamide derivatives. The reaction mixture is typically refluxed for a specified period, and the product is isolated and purified by crystallization.

II. Biological Activities and Therapeutic Targets

Pyrazole carboxylic acid derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

A. Anticancer Activity

The anticancer potential of pyrazole carboxylic acid derivatives is one of the most extensively studied areas. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical signaling pathways.

Key Molecular Targets:

-

Aurora Kinases: Aurora kinases (A and B) are essential for regulating cell division, and their abnormal expression is linked to tumorigenesis.[4] Pyrazole-4-carboxamide derivatives have been identified as potent dual inhibitors of Aurora kinases A and B, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[4][5][6]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): EGFR and HER2 are key receptor tyrosine kinases that, when overexpressed or mutated, drive the growth of many cancers.[7][8] Pyrazole-based compounds have been developed as dual inhibitors of EGFR and HER2, demonstrating significant anticancer activity.[9][10]

-

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is often overexpressed in tumors and contributes to inflammation and cancer progression. Selective COX-2 inhibitors based on the pyrazole scaffold have shown promising anticancer effects by inducing cell cycle arrest and apoptosis.[11][12]

Quantitative Anticancer Activity Data:

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyrazole-4-carboxamide (6k) | Aurora A/B | HeLa | 0.43 | [4] |

| Pyrazole-4-carboxamide (6k) | Aurora A/B | HepG2 | 0.67 | [4] |

| Thiazolyl-pyrazoline (6a) | EGFR/HER2 | MCF-7 | 4.08 | [8][9] |

| Thiazolyl-pyrazoline (10a) | EGFR/HER2 | MCF-7 | 3.37 | [8][9] |

| Pyrazole derivative (11) | COX-2 | MCF-7 | 2.85 | [11] |

| Pyrazole derivative (11) | COX-2 | HT-29 | 2.12 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity [13][14][15]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway Diagrams:

Caption: Inhibition of Aurora Kinases by Pyrazole Carboxylic Acid Derivatives.

Caption: Dual Inhibition of EGFR/HER2 Signaling by Pyrazole Derivatives.

B. Antimicrobial Activity

Pyrazole carboxylic acid derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazole derivative | Escherichia coli | 0.25 | [16] |

| Pyrazole derivative | Staphylococcus aureus | 16 | [10] |

| Pyrazole derivative | Candida albicans | >128 | [8] |

| Pyrazole-3-carboxylic acid derivative | Bacillus cereus | 32 | [1] |

| Pyrazole-3-carboxylic acid derivative | Micrococcus luteus | 128 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination [17]

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbe only) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole carboxylic acid derivatives are well-documented, with many compounds acting as potent inhibitors of inflammatory mediators.

Key Molecular Target:

-

Cyclooxygenase (COX): Pyrazole derivatives, most notably Celecoxib, are renowned for their selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[18][19] This selectivity offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Anti-inflammatory Activity Data:

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 | - | [18] |

| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 | - | [18] |

| Pyrazole derivative (12a) | COX-2 | - | Good | [20] |

| Pyrazole derivative (AD 532) | COX-2 | Less potent than celecoxib | - | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [21][22]

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Signaling Pathway Diagram:

Caption: Inhibition of COX-2 by Pyrazole Derivatives in the Inflammatory Cascade.

III. Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the biological activity of pyrazole carboxylic acid derivatives. Key structural modifications that influence potency and selectivity include:

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole core significantly impact activity. For instance, in anticancer derivatives, specific substitutions can enhance binding to the target kinase.

-

Modifications of the Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides or esters allows for the introduction of diverse functional groups, which can modulate solubility, cell permeability, and target engagement.

-

Aryl Substituents: The presence and substitution pattern of aryl rings attached to the pyrazole scaffold are often critical for potent biological activity, as they can engage in key hydrophobic and hydrogen-bonding interactions within the target's active site.

IV. Conclusion and Future Directions

Pyrazole carboxylic acid derivatives have firmly established themselves as a privileged scaffold in drug discovery. Their synthetic tractability and the diverse range of biological activities they exhibit underscore their therapeutic potential. The continued exploration of this chemical space, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds great promise for the development of novel and effective treatments for cancer, infectious diseases, and inflammatory disorders. Future research should focus on the design of derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this versatile class of compounds.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mc.minia.edu.eg [mc.minia.edu.eg]

- 4. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B [pubmed.ncbi.nlm.nih.gov]

- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsjournal.com [ijpsjournal.com]

Potential Therapeutic Targets of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Abstract

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class, a scaffold known for a wide spectrum of biological activities. While direct therapeutic targets of this specific molecule are still under extensive investigation, its structural analogs have demonstrated significant interactions with key pathways in oncology, inflammation, and metabolic diseases. This technical guide provides an in-depth analysis of high-potential therapeutic targets for 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid by examining the established activities of closely related pyrazole derivatives. We explore its potential as an antagonist for the Cannabinoid Receptor 1 (CB1), an inhibitor of inflammatory signaling pathways, and as an anti-proliferative agent in oncology. This document details the signaling pathways, quantitative metrics of analogous compounds, and the experimental protocols required for target validation, serving as a foundational resource for researchers and drug development professionals.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Compounds containing this five-membered heterocyclic ring exhibit a broad range of pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities.[2][3] 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CPCA) is a representative member of this class. Although specific target validation for CPCA is not yet publicly documented, the extensive bioactivity of structurally similar pyrazoles and pyrazolines provides a strong rationale for investigating its therapeutic potential in several key areas. This guide will focus on three of the most promising areas based on published data for analogous compounds: CB1 antagonism, modulation of inflammatory pathways, and anticancer activity.

Potential Target: Cannabinoid Receptor 1 (CB1)

The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, and to a lesser extent, in peripheral tissues.[4] It is a key regulator of appetite, energy metabolism, and pain sensation.[4] The development of pyrazole-based CB1 antagonists, such as Rimonabant, has highlighted this target's therapeutic potential for treating obesity and metabolic syndrome.[5][6] Given that many pyrazole derivatives are potent and selective CB1 antagonists, it is a primary target of interest for CPCA.[7]

Quantitative Data: Bioactivity of Pyrazole-based CB1 Antagonists

The following table summarizes the inhibitory constants (Ki) and functional activities (EC50/IC50) of representative pyrazole analogs against the CB1 receptor. These compounds demonstrate the high-affinity binding and potent functional antagonism characteristic of this chemical class.

| Compound Name/ID | Receptor | Assay Type | Value | Reference |

| SR147778 | Rat CB1 | Radioligand Binding (Ki) | 0.56 nM | [7] |

| SR147778 | Human CB1 | Radioligand Binding (Ki) | 3.5 nM | [7] |

| SR147778 | Human CB1 | MAPK Activity (IC50) | 9.6 nM | [7] |

| Compound 8c | Human CB1 | Inverse Agonist Activity (EC50) | 20 nM | [5] |

CB1 Signaling Pathway

Activation of the CB1 receptor by an agonist (like an endocannabinoid) primarily initiates signaling through the Gi/o family of G-proteins.[8][9] This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[10] The Gβγ subunit can also directly modulate ion channels, typically inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[9] Furthermore, CB1 activation can trigger mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, influencing gene transcription and cellular processes.[8][11] A CB1 antagonist, such as a pyrazole derivative, would block these downstream effects.

Experimental Protocol: Radioligand Displacement Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.[12][13]

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human CB1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[13]

-

Determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940 or [3H]SR141716A).[13]

-

Add increasing concentrations of the test compound (CPCA).

-

To determine non-specific binding, add a high concentration of a known unlabeled CB1 ligand to a set of control wells.

-

Add the prepared cell membranes (e.g., 20-40 µg protein/well) to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes.[13]

-

-

Detection and Analysis:

-

Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Potential Targets in Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Pyrazole-containing compounds, most notably the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[14] Their mechanisms often involve the inhibition of key inflammatory mediators like prostaglandins (via COX enzymes) and leukotrienes, or the modulation of immune cell function, such as neutrophil chemotaxis.[14][15]

Quantitative Data: Bioactivity of Pyrazole-based Anti-Inflammatory Agents

The following table presents the in vitro efficacy of various pyrazole derivatives against key inflammatory targets, demonstrating their potential to function as potent anti-inflammatory drugs.

| Compound Class/ID | Target/Assay | Value (IC50) | Reference |

| Pyrazole derivative 2a | COX-2 Enzyme | 19.87 nM | [16] |

| Pyrazole derivative 5b | COX-2 Enzyme | 38.73 nM | [16] |

| Pyrazole-hydrazone 4b | COX-2 Enzyme | 0.58 µM | [17] |

| Pyrazole-hydrazone 4a | COX-1 Enzyme | 5.63 µM | [17] |

| Pyrazole-hydrazone 4a | 5-Lipoxygenase (5-LOX) | 1.92 µM | [17] |

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, activate the IκB kinase (IKK) complex.[18] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][19] Small molecule inhibitors can target various nodes in this pathway, such as the IKK complex, to suppress the inflammatory response.

Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directed migration of neutrophils toward a chemoattractant, a key process in inflammation.[20][21]

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

-

Resuspend the purified neutrophils in an appropriate assay buffer (e.g., HBSS) at a concentration of 1-2 x 10^6 cells/mL.

-

-

Chemotaxis Assay:

-

Use a Boyden chamber apparatus, which consists of upper and lower wells separated by a microporous membrane (e.g., 3-5 µm pore size).

-

Add the chemoattractant solution (e.g., 10 nM fMLP - N-Formylmethionyl-leucyl-phenylalanine) to the lower wells.[22]

-

In the upper wells, add the neutrophil suspension that has been pre-incubated for 15-30 minutes with various concentrations of the test compound (CPCA) or vehicle control.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

-

Quantification and Analysis:

-

After incubation, remove the membrane.

-

Fix and stain the cells that have migrated to the underside of the membrane.

-

Count the number of migrated cells in several high-power fields for each well using a microscope.

-

Alternatively, quantify migration by lysing the cells on the bottom of the lower well and measuring ATP levels using a luminescence-based kit (e.g., CellTiter-Glo®).[20]

-

Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Potential Targets in Oncology

The pyrazole scaffold is present in several anticancer agents, and novel derivatives consistently show potent anti-proliferative and cytotoxic activity against a wide range of human cancer cell lines.[23][24] These compounds can act through various mechanisms, including the inhibition of protein kinases (e.g., CDKs), disruption of microtubule polymerization, or induction of apoptosis.[3][23]

Quantitative Data: Anti-proliferative Activity of Pyrazole Derivatives

The following table summarizes the 50% growth inhibition (GI50) values for various pyrazole analogs against several human cancer cell lines, as determined by the National Cancer Institute (NCI) or in independent studies.

| Compound Class/ID | Cancer Cell Line | Value (GI50) | Reference |

| Pyrazole Derivative 5b | K562 (Leukemia) | 0.021 µM | [3] |

| Pyrazole Derivative 5b | A549 (Lung) | 0.69 µM | [3] |

| Pyrazole Derivative 11 | SW620 (Colon) | 0.89 µM | [25] |

| Pyrazole Derivative 12 | NCI-60 Panel (Average) | 0.36 µM | [25] |

| Pyrazole Derivative 13 | NCI-60 Panel (Average) | 0.08 µM | [25] |

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It is executed by caspase enzymes and can be initiated via two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[26][27] The extrinsic pathway is triggered by the binding of ligands like TNF-α to cell surface death receptors, leading to the activation of initiator caspase-8.[28] The intrinsic pathway is initiated by cellular stress (e.g., DNA damage), which leads to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex called the apoptosome with Apaf-1, which activates initiator caspase-9.[28] Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[29] Many chemotherapeutic agents function by inducing the intrinsic apoptosis pathway.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30]

-

Cell Seeding:

-

Culture a human cancer cell line of interest (e.g., A549 lung carcinoma) in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (CPCA) in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations (and a vehicle control).

-

Incubate the plate for a further 48-72 hours.

-

-

MTT Reaction and Measurement:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[31]

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[32]

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[33]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[31]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[31]

-

-

Data Analysis:

-

Subtract the absorbance of the media-only blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of the compound to generate a dose-response curve and determine the GI50 or IC50 value.

-

Conclusion and Future Directions

While 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid has not yet been assigned a definitive therapeutic target, the wealth of data on its structural analogs strongly suggests high potential in several key therapeutic areas. The pyrazole scaffold is a proven pharmacophore for potent antagonism of the CB1 receptor, inhibition of critical inflammatory pathways like NF-κB and COX, and induction of apoptosis in cancer cells.

The immediate next steps for characterizing this compound should involve executing the experimental protocols detailed in this guide. Screening CPCA in a CB1 radioligand binding assay, a neutrophil chemotaxis assay, and an MTT cytotoxicity assay against a panel of cancer cell lines would provide the foundational data needed to identify its primary mechanism of action. Subsequent studies should then focus on lead optimization to enhance potency and selectivity for the identified target, ultimately paving the way for preclinical development. This systematic approach will clarify the therapeutic promise of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid and its potential to become a valuable new therapeutic agent.

References

- 1. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 4. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives: new potent inhibitors of fMLP-induced neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 20. criver.com [criver.com]

- 21. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. srrjournals.com [srrjournals.com]

- 25. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 27. thermofisher.com [thermofisher.com]

- 28. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. MTT assay protocol | Abcam [abcam.com]

- 32. clyte.tech [clyte.tech]

- 33. broadpharm.com [broadpharm.com]

In Vitro Antifungal Activity of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. Among the heterocyclic compounds, pyrazole and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[1][2][3] This technical guide provides an in-depth exploration of the in vitro antifungal activity of pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, structure-activity relationships, and the critical experimental methodologies for their evaluation.

The Pyrazole Scaffold: A Versatile Core for Antifungal Agents

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a crucial pharmacophore in a multitude of clinically significant drugs.[2] Its unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of its biological activity. In the context of antifungal drug discovery, pyrazole derivatives have been extensively investigated, leading to the identification of numerous compounds with significant efficacy against a wide range of fungal pathogens, including both plant and human pathogens.[4][5][6][7]

The versatility of the pyrazole ring allows for its incorporation into various molecular frameworks, leading to the development of several classes of pyrazole-based antifungal agents. These include, but are not limited to, pyrazole carboxamides, pyrazole-thiazole hybrids, pyrazole sulfonamides, and pyrazole-triazole conjugates.[4][5][8][9] The exploration of these diverse chemical spaces has been instrumental in elucidating the structural requirements for potent antifungal activity.

Mechanisms of Antifungal Action: Targeting Fungal Vitality

The antifungal activity of pyrazole derivatives is often attributed to their ability to interfere with essential fungal cellular processes. While the exact mechanism can vary depending on the specific derivative, several key targets have been identified.

One of the prominent mechanisms of action for certain pyrazole carboxamide derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH) .[5] SDH is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in fungal respiration and energy production. By binding to the SDH enzyme, these pyrazole derivatives disrupt the fungal metabolic machinery, leading to cell death.

Another significant target for pyrazole-containing compounds, particularly those integrated with a triazole moiety, is the enzyme lanosterol 14α-demethylase (Erg11) .[9][10] This enzyme is a key player in the ergosterol biosynthesis pathway, which is responsible for producing ergosterol, an essential component of the fungal cell membrane. Inhibition of Erg11 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.[9]

Furthermore, some pyrazole derivatives have been shown to induce their antifungal effects by causing damage to the fungal cell membrane , leading to the leakage of cytoplasmic contents and subsequent cell lysis.[11] This can be observed through techniques like scanning electron microscopy and fluorescence microscopy, which reveal morphological changes and compromised membrane integrity in treated fungal cells.[11]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The antifungal potency of pyrazole derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for identifying the key chemical features that govern their efficacy and for guiding the rational design of more potent analogues.

Several key SAR insights have been derived from numerous studies:

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence antifungal activity. For instance, the presence of a trifluoromethyl group at the C-3 position of the pyrazole ring has been shown to impact activity, with its substitution sometimes leading to a decrease in efficacy compared to a methyl group.[4]

-

The N-1 Position: The substituent at the N-1 position of the pyrazole ring is often a critical determinant of activity. The introduction of various aryl or alkyl groups at this position can modulate the compound's interaction with the target enzyme and its overall physicochemical properties.

-

Side Chain Modifications: For pyrazole carboxamides and other derivatives with extended side chains, the composition and conformation of these chains are paramount. The incorporation of different aromatic or heterocyclic moieties, such as thiazole or phenylethynyl groups, has been shown to enhance antifungal activity against specific fungal species.[5][7]

-

Lipophilicity and Water Solubility: The overall lipophilicity and water solubility of the compounds, often predicted by parameters like LogP and LogS, play a crucial role in their ability to penetrate fungal cell walls and membranes.[12] Achieving an optimal balance is essential for good bioavailability and antifungal effect.

The following diagram illustrates a generalized SAR model for pyrazole derivatives, highlighting key positions for modification.

In Vitro Antifungal Susceptibility Testing: A Practical Guide

The evaluation of the in vitro antifungal activity of newly synthesized pyrazole derivatives is a critical step in the drug discovery pipeline. Standardized and reproducible methodologies are essential for generating reliable and comparable data. The following protocols are based on widely accepted methods for antifungal susceptibility testing.

Mycelial Growth Inhibition Assay

This method is commonly used to assess the antifungal activity of compounds against filamentous fungi, particularly plant pathogens.[4][6]

Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is observed.

-

Using a sterile cork borer, obtain mycelial discs (typically 5 mm in diameter) from the periphery of an actively growing fungal colony.

-

-

Preparation of Test Plates:

-

Prepare the agar medium and autoclave. Allow it to cool to approximately 45-50°C.

-

Add the test compound, dissolved in a suitable solvent (e.g., DMSO), to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration is non-inhibitory to fungal growth (typically ≤1% v/v).

-

Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify. Include a solvent control (agar with solvent only) and a positive control (agar with a known antifungal agent).

-

-

Inoculation and Incubation:

-

Place a single mycelial disc at the center of each agar plate.

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the solvent control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony in the solvent control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

The EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits 50% of mycelial growth, can be determined by plotting the percentage inhibition against the logarithm of the compound concentration and performing a regression analysis.[4]

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[7][13][14]

Protocol:

-

Preparation of Fungal Inoculum:

-

For yeasts (e.g., Candida albicans, Cryptococcus neoformans), prepare a standardized cell suspension in sterile saline or RPMI-1640 medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]

-

For filamentous fungi, prepare a spore suspension and adjust the concentration accordingly.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 buffered with MOPS).

-

The final volume in each well is typically 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours for yeasts or longer for some filamentous fungi.[7]

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.[7]

-

Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 630 nm) using a microplate reader.[7]

-

Data Presentation and Interpretation

The results of in vitro antifungal activity studies are typically presented in tabular format to facilitate comparison between different compounds and with standard antifungal drugs.

Table 1: Example of In Vitro Antifungal Activity Data for Pyrazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference Antifungal (MIC/EC50) |

| PZ-01 | Candida albicans | 8 | - | Fluconazole (2 µg/mL) |

| PZ-02 | Cryptococcus neoformans | 2 | - | Amphotericin B (0.5 µg/mL) |

| PC-01 | Rhizoctonia solani | - | 0.37 | Carbendazim (1.00 µg/mL)[4] |

| PT-01 | Valsa mali | - | 1.77 | Boscalid (9.19 mg/L)[5] |

Note: Data presented are hypothetical examples based on reported findings for illustrative purposes.

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel and effective antifungal agents.[2][15] Their amenability to chemical modification allows for the optimization of their antifungal activity, selectivity, and pharmacokinetic properties. The in vitro screening methodologies detailed in this guide provide a robust framework for the initial evaluation of these compounds, enabling the identification of promising lead candidates for further development.

Future research in this area should continue to focus on:

-

Exploring Novel Chemical Scaffolds: Synthesizing and evaluating new classes of pyrazole derivatives to expand the chemical space and identify compounds with novel mechanisms of action.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by potent pyrazole derivatives to facilitate rational drug design.

-

Combating Drug Resistance: Designing pyrazole-based compounds that are effective against drug-resistant fungal strains.[7][9]

-

In Vivo Efficacy and Toxicity Studies: Progressing the most promising in vitro hits to in vivo models of fungal infection to assess their therapeutic potential and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively advance the discovery and development of the next generation of pyrazole-based antifungal therapies.

References

- 1. Identification of the new progress on Pyrazole Derivatives Molecules as Antimicrobial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

Unlocking the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid serves as a versatile scaffold in medicinal and agricultural chemistry, forming the foundation for a diverse range of biologically active compounds. While direct mechanistic studies on the parent molecule are limited, its derivatives have demonstrated significant therapeutic and herbicidal potential through various mechanisms of action. This technical guide provides an in-depth exploration of the primary mechanisms associated with key derivatives, focusing on their roles as anti-inflammatory agents, cannabinoid receptor modulators, and protoporphyrinogen oxidase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and workflows are presented to facilitate further research and development in this promising area.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, known for its ability to interact with a wide array of biological targets.[1] The specific compound, 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, has emerged as a crucial starting material for the synthesis of novel therapeutic agents and agrochemicals.[2] Its derivatives have shown promise in treating inflammation, pain, and cancer, as well as acting as effective herbicides.[2][3] This guide will delve into the core mechanisms of action identified for the key derivatives of this scaffold, providing a comprehensive resource for researchers in the field.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A significant number of derivatives of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins.[5]

Signaling Pathway

The inhibition of COX-2 by these pyrazole derivatives blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. This disruption of the prostaglandin synthesis pathway leads to a reduction in inflammation, pain, and fever.

References

Spectroscopic and Synthetic Profile of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals